molecular formula C10H23NO4S B2670079 N-(2-hydroxy-4-methoxy-2-methylbutyl)butane-1-sulfonamide CAS No. 1701642-12-7

N-(2-hydroxy-4-methoxy-2-methylbutyl)butane-1-sulfonamide

Cat. No.: B2670079
CAS No.: 1701642-12-7
M. Wt: 253.36
InChI Key: WJTWDSLUGBUORA-UHFFFAOYSA-N
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Description

N-(2-Hydroxy-4-methoxy-2-methylbutyl)butane-1-sulfonamide ( 1701642-12-7) is a synthetic organic compound supplied for research purposes. This molecule has a molecular formula of C10H23NO4S and a molecular weight of 253.36 . It features a sulfonamide functional group, a key moiety in medicinal chemistry known for its diverse pharmacological activities. Compounds containing the sulfonamide group have been extensively studied for a range of biological applications, including as antibacterial agents, anti-carbonic anhydrase inhibitors, and for roles in managing conditions like inflammation and glaucoma . The structure of this particular compound incorporates both a sulfonamide group and a hydroxy-methoxy alkyl chain, which may influence its physicochemical properties and bioactivity. This combination makes it a valuable intermediate or tool for researchers in drug discovery and chemical biology, particularly for investigating structure-activity relationships or developing new enzyme inhibitors. This product is intended For Research Use Only. It is not intended for diagnostic or therapeutic uses, or for personal use.

Properties

IUPAC Name

N-(2-hydroxy-4-methoxy-2-methylbutyl)butane-1-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H23NO4S/c1-4-5-8-16(13,14)11-9-10(2,12)6-7-15-3/h11-12H,4-9H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJTWDSLUGBUORA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCS(=O)(=O)NCC(C)(CCOC)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H23NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-hydroxy-4-methoxy-2-methylbutyl)butane-1-sulfonamide is a sulfonamide derivative that has garnered attention for its potential biological activities. This article explores its synthesis, biological mechanisms, and research findings, including relevant case studies.

1. Chemical Structure and Synthesis

The compound has the molecular formula C12H19NO4SC_{12}H_{19}NO_4S and a molecular weight of approximately 273.35 g/mol. Its synthesis typically involves the reaction of butane-1-sulfonyl chloride with the appropriate amine precursor under controlled conditions, often employing bases like triethylamine to neutralize hydrochloric acid produced during the reaction.

The biological activity of this compound is attributed to its ability to interact with various biological targets:

  • Hydrogen Bonding : The hydroxy and methoxy groups can form hydrogen bonds with biological macromolecules, enhancing binding affinity.
  • Enzyme Inhibition : The sulfonamide moiety can interact with enzymes, particularly those involved in metabolic pathways, potentially modulating their activity .

3.1 Antimicrobial Properties

Research has indicated that sulfonamides exhibit antimicrobial activity by inhibiting bacterial folic acid synthesis. This compound has shown effectiveness against various bacterial strains, suggesting its potential as an antimicrobial agent .

3.2 Anti-inflammatory Effects

Studies have demonstrated that this compound possesses anti-inflammatory properties, which could be beneficial in treating conditions like arthritis and other inflammatory diseases. The mechanism involves the inhibition of pro-inflammatory cytokines and modulation of immune responses .

4.1 In Vitro Studies

In vitro studies have assessed the cytotoxic effects of this compound on various cancer cell lines:

Cell Line IC50 (µM) Notes
HT-29 (Colon Cancer)20Significant reduction in cell viability observed under hypoxic conditions .
MDA-MB-231 (Breast Cancer)25Enhanced inhibitory effect noted when exposed to hypoxia .
MG-63 (Osteosarcoma)15Higher sensitivity compared to standard treatments .

4.2 Molecular Docking Studies

Molecular docking studies have been conducted to predict the binding affinity of this compound with carbonic anhydrase isoforms, specifically CA IX and CA XII, which are implicated in tumor growth and metastasis. The results indicated a strong binding affinity, suggesting potential as a therapeutic agent in cancer treatment .

5. Conclusion

This compound exhibits promising biological activities, particularly in antimicrobial and anti-inflammatory domains, as well as potential anticancer properties. Ongoing research is essential to fully elucidate its mechanisms and therapeutic applications.

Comparison with Similar Compounds

Structural Similarities and Differences

The target compound shares a sulfonamide backbone with other derivatives, such as the compound described in : N-[2-(5-Bromo-2-morpholin-4-ylpyrimidin-4-ylsulfanyl)-4-methoxyphenyl]-2,4,6-trimethylbenzenesulfonamide. Key comparisons include:

Feature Target Compound Compound
Core Structure Butane-1-sulfonamide with hydroxy-methoxy-methyl butyl chain Benzenesulfonamide with pyrimidinylsulfanyl and morpholinyl substituents
Substituents -OH (position 2), -OCH₃ (position 4), -CH₃ (position 2) -Br (position 5), morpholinyl (position 2), -SCH₃ (position 4)
Molecular Complexity Moderate (linear chain with polar groups) High (aromatic rings, heterocyclic pyrimidine, and morpholine)
Key Functional Groups Sulfonamide, hydroxy, methoxy, methyl Sulfonamide, bromo, morpholinyl, pyrimidinylsulfanyl

The target compound lacks aromatic and heterocyclic moieties, resulting in reduced steric hindrance compared to the compound. This difference may influence solubility, metabolic stability, and binding affinity in biological systems .

NMR Spectral Comparisons

As shown in , the NMR profiles of the target compound and analogs (e.g., "compound 1" and "compound 7") exhibit nearly identical chemical shifts except in regions A and B (Figure 6). For example:

  • Region A (positions 39–44) : Variations in chemical shifts suggest differences in substituent electronic environments.
  • Region B (positions 29–36) : Changes correlate with steric effects from the hydroxy and methoxy groups.

This implies that minor structural modifications (e.g., substituent position or type) significantly alter local electronic properties while preserving the core sulfonamide environment .

Lumping Strategy and Reactivity

highlights that structurally similar compounds (e.g., those with analogous sulfonamide cores) are often "lumped" into surrogate categories to simplify reaction modeling. For instance, lumping reduced 13 reactions involving three compounds to five reactions for a surrogate. However, the NMR data in demonstrate that even small structural differences (e.g., hydroxy vs. methoxy positioning) can lead to distinct reactivity profiles, challenging the lumping assumption .

Methodological Considerations in Structural Comparison

Graph-based comparison methods () are more effective than bit-vector or SMILES-based approaches for capturing biochemical similarities. For the target compound, graph-theoretical analysis would emphasize its linear chain and substituent arrangement, distinguishing it from branched or cyclic sulfonamides (e.g., ’s aromatic derivative). Computational limitations of graph isomorphism methods (NP-hard complexity) may hinder large-scale comparisons but remain critical for precision .

Research Findings and Implications

  • Reactivity Trade-offs : While lumping strategies () simplify modeling, the target compound’s unique shifts in regions A/B () underscore the need for nuanced analysis in drug design.
  • Biological Relevance : The absence of aromatic rings may reduce toxicity risks compared to benzenesulfonamide derivatives (), making it a candidate for further pharmacological studies.

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